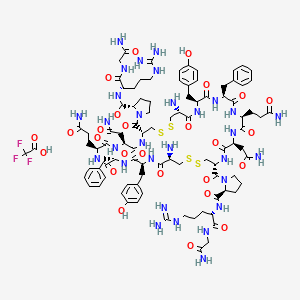
Vasopressin Dimer (anti-parallel) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vasopressin Dimer (anti-parallel) (TFA): is a synthetic peptide that forms an anti-parallel dimer of vasopressin. Vasopressin is a neuropeptide hormone that plays a crucial role in regulating water retention in the kidneys and vasoconstriction in blood vessels. The anti-parallel dimer form of vasopressin can activate four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vasopressin Dimer (anti-parallel) (TFA) involves the formation of two peptide chains, each with the sequence CYFQNCPRG-NH2. These chains are then linked via disulfide bonds between the cysteine residues at positions 1 and 6 of each chain . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain.
Industrial Production Methods: Industrial production of Vasopressin Dimer (anti-parallel) (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: Vasopressin Dimer (anti-parallel) (TFA) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bonds in the dimer can be reduced to form free thiol groups, which can then participate in further chemical modifications .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds to free thiol groups.
Substitution: Various chemical reagents can be used to modify the amino acid side chains, such as acylation or alkylation agents
Major Products: The major products formed from these reactions include modified peptides with altered disulfide bonding patterns or side chain modifications, which can affect the biological activity of the peptide .
科学研究应用
Chemistry: Vasopressin Dimer (anti-parallel) (TFA) is used in chemical research to study peptide synthesis, disulfide bond formation, and peptide-protein interactions .
Biology: In biological research, this compound is used to investigate the role of vasopressin in cellular signaling pathways and its interactions with G protein-coupled receptors .
Medicine: In medical research, Vasopressin Dimer (anti-parallel) (TFA) is studied for its potential therapeutic applications in conditions such as diabetes insipidus, heart failure, and septic shock .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting vasopressin receptors and in the production of diagnostic tools .
作用机制
Vasopressin Dimer (anti-parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR. Upon binding to these receptors, the dimer induces conformational changes that activate intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the mobilization of intracellular calcium ions (Ca2+), which in turn triggers various cellular responses such as vasoconstriction and water reabsorption in the kidneys .
相似化合物的比较
Vasopressin (HY-B1811): The monomeric form of vasopressin, which also activates V1aR, V1bR, V2R, and OTR
Oxytocin: A neuropeptide similar to vasopressin, which primarily activates the oxytocin receptor (OTR) but can also interact with vasopressin receptors
Felypressin: A synthetic analog of vasopressin used in dental anesthesia.
Uniqueness: Vasopressin Dimer (anti-parallel) (TFA) is unique due to its dimeric structure, which allows it to simultaneously interact with multiple receptors and potentially exhibit enhanced or altered biological activity compared to its monomeric counterparts .
属性
分子式 |
C94H131F3N30O26S4 |
|---|---|
分子量 |
2282.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-dibenzyl-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-149-46-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)120-86(142)64(40-72(98)128)118-80(136)58(28-30-70(96)126)110-82(138)62(36-48-13-5-2-6-14-48)116-84(140)60(38-50-21-25-52(124)26-22-50)114-76(132)54(94)44-148-150-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |
InChI 键 |
CCLCSNXAGXYVQM-SMPGYXRPSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















